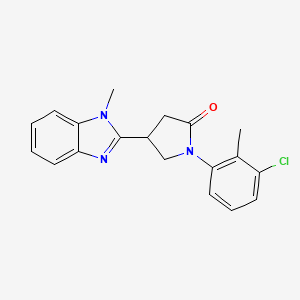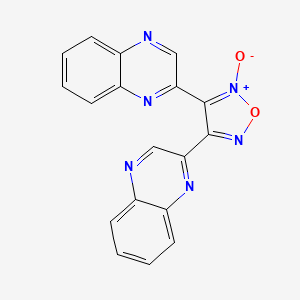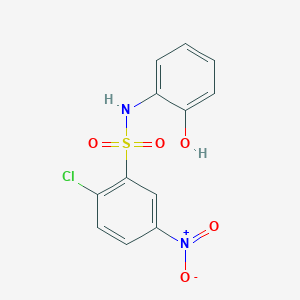![molecular formula C19H22Cl2N2O3 B11055522 2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide](/img/structure/B11055522.png)
2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DICHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHYLNICOTINAMIDE is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of two chlorine atoms, a diethoxyphenyl group, and a methyl group attached to the nicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHYLNICOTINAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2,6-dichloronicotinic acid with thionyl chloride to form 2,6-dichloronicotinoyl chloride. This intermediate is then reacted with 3,4-diethoxyphenethylamine to form the desired nicotinamide.
Introduction of the Methyl Group: The methyl group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHYLNICOTINAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the diethoxyphenyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-DICHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHYLNICOTINAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHYLNICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitropyridine: Shares the dichloropyridine core but differs in functional groups.
2,4-Dichloropyrimidine: Another dichlorinated heterocycle with different applications.
2,6-Dichloronicotinic Acid: A precursor in the synthesis of the target compound.
Uniqueness
2,6-DICHLORO-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-METHYLNICOTINAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C19H22Cl2N2O3 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H22Cl2N2O3/c1-4-25-14-7-6-13(11-15(14)26-5-2)8-9-22-19(24)17-12(3)10-16(20)23-18(17)21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,22,24) |
InChI Key |
SVQAWRAYEQKUDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(N=C(C=C2C)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055440.png)
![4-Chloro-2-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B11055444.png)
![2-{[4-(1,3-Benzodioxol-5-yloxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B11055446.png)

![ethyl 4-[3-(2,4-dimethoxyphenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11055458.png)
![4,6-dimethyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11055467.png)


![1-phenyl-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11055487.png)
![2-[([1,3]Oxazolo[4,5-b]pyridin-2-ylsulfanyl)methyl]quinoline](/img/structure/B11055490.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(4-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11055495.png)

![1-(4-Fluorophenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11055500.png)
![1-[(3-Aminothieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B11055503.png)
